molecular formula C17H17NO4 B495952 2-(propionylamino)phenyl 4-methoxybenzoate

2-(propionylamino)phenyl 4-methoxybenzoate

Cat. No.: B495952
M. Wt: 299.32g/mol
InChI Key: IKOCRHRHTUARMJ-UHFFFAOYSA-N
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Description

2-(propionylamino)phenyl 4-methoxybenzoate is an organic compound with the molecular formula C17H17NO4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanoylamino group attached to a phenyl ring and a methoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propionylamino)phenyl 4-methoxybenzoate typically involves the reaction of 2-aminophenol with propanoyl chloride to form 2-(propanoylamino)phenol. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(propionylamino)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(propionylamino)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(propionylamino)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propionylamino)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propanoylamino and methoxybenzoate moieties allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32g/mol

IUPAC Name

[2-(propanoylamino)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C17H17NO4/c1-3-16(19)18-14-6-4-5-7-15(14)22-17(20)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

IKOCRHRHTUARMJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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